4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a thiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary depending on their specific structures .
Result of Action
Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action . For example, some thiazole derivatives have been found to induce apoptosis in certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can influence the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the thiazole and piperazine intermediates. One common method involves the reaction of 2-methyl-4-chloromethylthiazole with piperazine under basic conditions to form the intermediate 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine. This intermediate is then reacted with a pyrimidine derivative, such as 4-chloropyrimidine, under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole and pyrimidine rings.
Medicine: Potential therapeutic applications due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and benzothiazole.
Piperazine derivatives: Compounds containing the piperazine ring, such as piperazine itself and its various substituted derivatives.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytosine, thymine, and uracil.
Uniqueness
4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is unique due to the combination of the thiazole, piperazine, and pyrimidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methyl-4-[(4-pyrimidin-4-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c1-11-16-12(9-19-11)8-17-4-6-18(7-5-17)13-2-3-14-10-15-13/h2-3,9-10H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHAURZLDHKAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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